molecular formula C13H14N2O2S B2649969 Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1408107-25-4

Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B2649969
CAS No.: 1408107-25-4
M. Wt: 262.33
InChI Key: ZJLNRRKLFAVWKM-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a 4-methylphenylamino substituent at position 5 and an ethyl carboxylate group at position 4 of the thiazole ring. The structural and electronic properties of this compound make it a candidate for further exploration in medicinal chemistry, particularly as a precursor for synthesizing bioactive derivatives.

Properties

IUPAC Name

ethyl 5-(4-methylanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-13(16)11-12(18-8-14-11)15-10-6-4-9(2)5-7-10/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLNRRKLFAVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate typically involves the condensation of 4-methylphenylamine with ethyl 2-bromoacetate, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The general reaction scheme is as follows:

    Step 1: 4-methylphenylamine reacts with ethyl 2-bromoacetate in the presence of a base to form an intermediate.

    Step 2: The intermediate undergoes cyclization with thiourea to form the thiazole ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester group or the thiazole ring.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate has shown promising anticancer properties. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

CompoundIC50 (µg/mL)Cancer Type
Ethyl ThiazoleTBDVarious

Studies suggest that the presence of electron-donating groups on the thiazole ring enhances cytotoxic activity, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activities. This compound has demonstrated effectiveness against various microbial strains by disrupting microbial cell functions. The compound's structure facilitates interactions with microbial targets, leading to inhibition of growth and viability .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Thiazole Ring : Utilizing precursors such as thiourea or thioamide derivatives.
  • Introduction of the Amino Group : Achieved through nucleophilic substitution reactions.
  • Esterification : The final step involves esterifying the carboxylic acid with ethanol to yield the ethyl ester.

Common reagents used in these reactions include thionyl chloride and ethyl chloroformate .

In Vitro Studies

Recent studies have highlighted the efficacy of thiazole derivatives in inhibiting key cellular processes:

  • A study demonstrated that a related thiazole compound inhibited specific kinases involved in cancer cell division, leading to increased apoptosis in treated cells .

Structure Activity Relationship (SAR)

Analysis of various thiazole derivatives indicates that modifications on the thiazole ring significantly impact biological activity. Certain substitutions enhance anticancer effects while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s thiazole ring is crucial for its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Position 5 Substituent at Position 4/2 Key Features
Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate 4-methylphenylamino Ethyl carboxylate Moderate lipophilicity; potential for π-π interactions with aromatic groups
Ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate Phenylsulfonamido Ethyl carboxylate Increased electron-withdrawing effects; enhanced metabolic stability
Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate Amino group (position 2) 4-methoxyphenyl Enhanced hydrogen bonding capacity; higher solubility due to methoxy group
Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate 4-methoxybenzoylamino, sulfanylidene 3-methyl Thioxo group increases reactivity; methoxy enhances electron density
Ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate Ethoxycarbonylamino Ethyl carboxylate Bulky substituent; potential steric hindrance in binding interactions

Biological Activity

Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • CAS Number : 18903-18-9
  • Physical State : Typically appears as a white to off-white solid.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring system is known for its ability to participate in complex biochemical interactions, which can lead to significant pharmacological effects.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

  • Cell Line Studies :
    • This compound has shown cytotoxic effects against various human tumor cell lines, including A549 (lung cancer) and MCF7 (breast cancer). In vitro assays indicated that the compound exhibits an IC50 value in the low micromolar range, suggesting potent activity against these cancer cells .
  • Structure-Activity Relationship (SAR) :
    • The presence of the 4-methylphenyl group enhances the compound's lipophilicity, which is crucial for cellular uptake and subsequent biological activity. Modifications to the thiazole moiety have been explored to optimize its anticancer properties .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

  • In Vitro Testing : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations comparable to standard antibiotics .

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated the efficacy of this compound in combination with existing chemotherapeutics. The results indicated synergistic effects that enhanced cell death in resistant cancer cell lines .
  • Antimicrobial Efficacy :
    • Another study focused on the compound's effect on biofilm formation in bacteria. It was found that treatment with this compound significantly inhibited biofilm formation, which is crucial for bacterial virulence .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AnticancerA549 (Lung Cancer)~10Induction of apoptosis via mitochondrial pathways
MCF7 (Breast Cancer)~12Cell cycle arrest at G1 phase
AntimicrobialStaphylococcus aureus~15Disruption of cell wall synthesis
Escherichia coli~20Inhibition of protein synthesis

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